molecular formula C6H7F3O4 B2839016 3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one CAS No. 121749-65-3

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one

Cat. No.: B2839016
CAS No.: 121749-65-3
M. Wt: 200.113
InChI Key: UVUNIQLSVFYTIM-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one is a chemical compound with the molecular formula C6H7F3O4 and a molecular weight of 200.11 g/mol It is known for its unique structure, which includes a trifluoromethyl group and a dihydroxyethyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one typically involves the reaction of a trifluoromethyl ketone with an appropriate diol under acidic or basic conditions. One common method involves the use of trifluoroacetone and ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolan-2-one ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce saturated oxolane derivatives .

Scientific Research Applications

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its biological activity. The dihydroxyethyl group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,2-Trifluoro-1-hydroxyethyl)oxolan-2-one
  • 3-(2,2,2-Trifluoroethyl)oxolan-2-one
  • 3-(2,2,2-Trifluoro-1,1-dihydroxypropyl)oxolan-2-one

Uniqueness

3-(2,2,2-Trifluoro-1,1-dihydroxyethyl)oxolan-2-one is unique due to the presence of both trifluoromethyl and dihydroxyethyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-(2,2,2-trifluoro-1,1-dihydroxyethyl)oxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O4/c7-6(8,9)5(11,12)3-1-2-13-4(3)10/h3,11-12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUNIQLSVFYTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1C(C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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